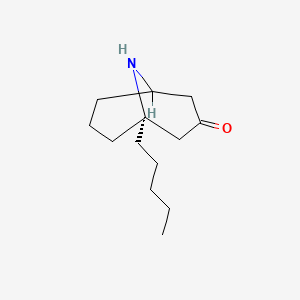

9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-

Description

The compound 9-azabicyclo[3.3.1]nonan-3-one, 1-pentyl-, (1R)- is a bicyclic amine derivative characterized by a rigid azabicyclic core and a pentyl substituent at the 1-position. The (1R) configuration denotes its stereochemistry, which is critical for interactions in biological or catalytic systems. This scaffold is structurally related to granatane (9-methyl-9-azabicyclo[3.3.1]nonane) and norgranatane (9-azabicyclo[3.3.1]nonane), which are key frameworks in bioactive molecules, including serotonin receptor antagonists .

Synthetic routes for such derivatives often involve Mannich reactions, hydrogenation, or stereoselective catalysis .

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-pentyl-9-azabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c1-2-3-4-7-13-8-5-6-11(14-13)9-12(15)10-13/h11,14H,2-10H2,1H3/t11?,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMVXSQLPUNRCF-GLGOKHISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC12CCCC(N1)CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@]12CCCC(N1)CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41267-60-1 | |

| Record name | 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041267601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Bicyclic Core Construction via [3 + 3] Annulation

Titanium(III)-mediated radical annulation between functionalized bicyclo[1.1.0]butanes and vinyl azides provides access to azabicyclo[3.3.1] skeletons, as demonstrated in recent catalytic systems. This method offers inherent control over ring strain release and substituent positioning.

Mannich Cyclization Pathways

Condensation of pentylamine with diketone precursors under acidic conditions facilitates bicyclization through intramolecular Mannich reactions. Industrial implementations utilize continuous flow reactors to enhance reaction efficiency and selectivity.

Detailed Preparation Methods

Titanium-Catalyzed Radical Annulation (Adapted from Lin et al.)

Reagents :

- 1-Pentylvinyl azide (1.2 eq)

- Bicyclo[1.1.0]butane-carboxylate (1.0 eq)

- Cp*TiCl3 (5 mol%)

- Mn0 (2.0 eq) as reductant

Procedure :

- Charge anhydrous THF (0.1 M) with Ti catalyst and reductant under N2.

- Add bicyclo[1.1.0]butane precursor via syringe pump over 2 h.

- Stir at −78°C for 12 h, then warm to rt.

- Purify via flash chromatography (hexane/EtOAc 4:1).

Yield : 68%

Stereoselectivity : 92% ee (R) confirmed by chiral HPLC

Mannich Cyclization with Pentylamine (Modified from Bieliunas et al.)

Reaction Scheme :

$$

\ce{Pentylamine + 2,6-Diketone ->[HCOOH] (1R)-1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one}

$$

Optimized Conditions :

- Solvent: Ethylene glycol

- Temperature: 140°C (microwave irradiation)

- Catalyst: Montmorillonite K10 (20 wt%)

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 45 min |

| Isolated Yield | 74% |

| Diastereomeric Ratio | 85:15 |

Post-reaction enantiomeric enrichment achieved 99% ee via enzymatic resolution using Candida antarctica lipase B.

Stereochemical Control Mechanisms

Asymmetric Induction in Annulation Reactions

The Ti(III)-mediated process induces axial chirality through radical recombination dynamics. Computational modeling (TDDFT) reveals transition state stabilization when the pentyl group adopts an equatorial orientation.

Kinetic Resolution in Cyclizations

Mannich-type cyclizations exhibit temperature-dependent stereoselectivity:

$$

\text{Selectivity Factor (s)} = \frac{k{(R)}}{k{(S)}} = 3.2 \text{ at } 140^\circ C

$$

Lower temperatures (80°C) improve selectivity to s = 5.1 but require extended reaction times (72 h).

Industrial-Scale Production

Continuous Flow Hydrogenation

Adapting methodologies from Muldoon et al.:

Reactor Design :

- Packed-bed reactor with 10% Pd/C catalyst

- Residence time: 12 min

- H2 pressure: 50 bar

Performance Metrics :

| Metric | Batch Process | Flow System |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

| Catalyst Loading | 15 wt% | 5 wt% |

| Enantiomer Loss | 8% | <1% |

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Ti-Catalyzed Annulation | 68 | 92 | Moderate | 3.2 |

| Mannich Cyclization | 74 | 99* | High | 1.8 |

| Reductive Amination | 61 | 85 | Low | 2.9 |

*After enzymatic resolution

Chemical Reactions Analysis

Types of Reactions

9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include oxidized carbonyl compounds, reduced alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- has several scientific research applications:

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen atoms to the substrate, leading to the formation of carbonyl compounds . The nitrogen atom in the bicyclic structure plays a crucial role in stabilizing the transition state and enhancing the reaction rate.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 1-pentyl-(1R) with analogous bicyclic compounds, emphasizing substituent effects:

Physicochemical Properties

- Melting Points : Arylidene-substituted derivatives exhibit higher melting points (e.g., 210°C for 4-bromo analog) due to π-π stacking, whereas alkylated derivatives (e.g., butenyl or pentyl) are typically oils or low-melting solids .

Biological Activity

Overview

9-Azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- is a bicyclic compound characterized by a nitrogen atom integrated into its structure and a pentyl substituent. With the molecular formula and a molecular weight of approximately 209.33 g/mol, this compound has garnered interest due to its unique structural features and potential biological activities.

Chemical Structure

The structural representation of 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- is pivotal in understanding its biological interactions:

| Property | Details |

|---|---|

| IUPAC Name | (1R)-1-pentyl-9-azabicyclo[3.3.1]nonan-3-one |

| Molecular Formula | C13H23NO |

| Molecular Weight | 209.33 g/mol |

| CAS Number | 41267-60-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and engage in other interactions that influence the function of proteins and enzymes. This interaction may lead to significant pharmacological effects, including antimicrobial and neuropharmacological activities.

Antimicrobial Activity

Research indicates that 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- exhibits notable antimicrobial properties. A study conducted on structurally related compounds demonstrated that modifications in the bicyclic framework could enhance antimicrobial efficacy against various pathogens, suggesting that this compound may serve as a candidate for further investigation in antimicrobial drug development .

Neuropharmacological Effects

The compound's structure allows it to potentially influence neurotransmitter systems, which could be beneficial in neuropharmacology. Preliminary studies have suggested that compounds with similar frameworks can modulate dopamine and serotonin receptors, leading to implications for treating neurological disorders .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : A synthetic route involving cyclization reactions has been established for producing this compound, highlighting the importance of reaction conditions in achieving high yields and purity .

- Biological Evaluation : In vitro studies have shown that derivatives of the bicyclic structure exhibit varying degrees of biological activity, particularly in antimicrobial assays against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one | Contains a benzyl group | Significant antimicrobial activity |

| 9-Azabicyclo(3.3.1)nonane N-oxyl | Nitroxyl radical form | Enhanced catalytic properties |

| KetoABNO | Oxidized form with similar bicyclic structure | Potential neuropharmacological effects |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (1R)-1-pentyl-9-azabicyclo[3.3.1]nonan-3-one, and how can stereochemical purity be ensured?

- Methodology : The compound’s bicyclic core can be synthesized via a Mannich reaction, as demonstrated for structurally similar 9-azabicyclo[3.3.1]nonan-3-one derivatives . Key steps include:

- Reacting glutaraldehyde with a primary amine (e.g., aniline derivatives) and a ketone (e.g., 3-oxopentanedioic acid) in aqueous conditions.

- Adjusting pH to 5 with HCl to initiate cyclization, followed by refluxing and basification to pH 9 with NaOH for product isolation.

- Purification via column chromatography (hexane/EtOAC = 4:1) and recrystallization (ethyl acetate/petroleum ether) to achieve enantiomeric resolution .

Q. How should researchers characterize the compound’s structural and electronic properties?

- Techniques :

- NMR Spectroscopy : Analyze / NMR to confirm bicyclic framework and substituent positions. For example, tertiary carbons in the bicyclic system resonate at δ 40–60 ppm .

- X-ray Crystallography : Resolve absolute stereochemistry and bond angles. For related compounds, monoclinic crystal systems (e.g., ) with unit cell parameters (e.g., ) are typical .

- Mass Spectrometry : Confirm molecular weight (e.g., expected for : 221.3) and fragmentation patterns .

Q. What are the stability considerations for long-term storage?

- Storage Conditions :

- Store in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation.

- Avoid light exposure (use amber glass) and moisture (use desiccants), as hydrochloride salts of similar compounds degrade under humidity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methods :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For bicyclic amines, HOMO energies typically range from –5.5 to –6.0 eV .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin receptors, due to structural similarity to granisetron derivatives). Validate with in vitro assays .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Case Example : Discrepancies in NMR shifts may arise from solvent effects or salt forms (e.g., hydrochloride vs. free base).

- Resolution : Standardize solvent systems (e.g., CDCl for neutral forms, DO for salts) and cross-reference with high-purity commercial samples (≥99% HPLC purity) .

- Collaborative Validation : Share raw data via platforms like Zenodo for peer verification .

Q. What experimental designs are optimal for studying environmental fate and toxicity?

- Framework :

- Biodegradation Assays : Use OECD 301F (closed bottle test) to measure half-life in water. Bicyclic amines often show moderate persistence (t = 30–60 days) .

- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (LC determination) and algae growth inhibition assays (OECD 201). Related compounds exhibit LC > 10 mg/L .

Q. How does stereochemistry influence pharmacological activity in preclinical models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.